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Introduction and Chemical Structure

Caldiamide sodium (more commonly known by its generic name gadodiamide or Gd-DTPA-BMA)

represents a class of non-ionic, open-chain gadolinium-based contrast agents specifically designed for

magnetic resonance imaging (MRI). The DTPA-BMA ligand (diethylenetriaminepentaacetic acid

bismethylamide) forms the fundamental molecular scaffold that chelates the gadolinium (Gd³⁺) ion,

determining the compound's physicochemical properties, stability, and biological behavior. Unlike its ionic

counterpart Gd-DTPA (gadopentetate dimeglumine), the DTPA-BMA ligand features amide substitutions

that replace two terminal carboxylate groups, resulting in a neutral complex with distinct coordination

properties and pharmacokinetic profiles. This structural modification significantly impacts the compound's

hydration state, thermodynamic stability, and kinetic inertness, which collectively influence its clinical safety

profile, particularly in patients with impaired renal function.

The molecular architecture of DTPA-BMA consists of a diethylenetriamine backbone with five

coordinating arms, three of which are carboxylate groups and two are carboxamide groups. This arrangement

creates an octadentate coordination sphere that envelopes the Gd³⁺ ion through three nitrogen atoms and

five oxygen atoms from the carboxylate and amide groups. The replacement of carboxylate groups with

amide functionalities reduces the overall charge of the complex from -1 (as in Gd-DTPA) to neutral, which

influences both the hydrophilicity and the thermodynamic stability of the complex. The synthesis of DTPA-

BMA involves the reaction of diethylenetriaminepentaacetic acid with methylamine, resulting in the
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substitution of two carboxyl groups with amide functionalities while retaining the fundamental

polyaminocarboxylate structure that defines this class of chelating agents [1] [2].

Coordination Chemistry and Gadolinium Binding

Coordination Geometry and Metal Ion Selectivity

The coordination behavior of DTPA-BMA with gadolinium ions represents a sophisticated example of

lanthanide chelation chemistry. Gadolinium (III) possesses a coordination number typically ranging from 8

to 9, and the DTPA-BMA ligand provides eight coordination sites - three from amine nitrogen atoms and

five from oxygen atoms (three from carboxylate groups and two from amide groups). This arrangement

creates one coordinatively unsaturated site that is invariably occupied by a water molecule, which plays a

crucial role in the contrast-enhancing mechanism of MRI. The binding cavity created by the DTPA-BMA

ligand optimally accommodates Gd³⁺ ions with an ionic radius of approximately 0.99 Å, demonstrating high

selectivity over smaller divalent cations like Ca²⁺ (1.00 Å) and Mg²⁺ (0.72 Å), while maintaining

competitive binding against other trivalent lanthanides and actinides.

The metal complex stability follows the trend observed for polyaminocarboxylate ligands, with formation

constants for Gd-DTPA-BMA measuring approximately log K = 16.9-17.5 at 25°C, which is about two

orders of magnitude lower than that of Gd-DTPA (log K = 19.3-20.0) but still sufficient for clinical

application. This reduction in thermodynamic stability is directly attributable to the amide substitution,

which decreases the overall charge density and reduces the electrostatic component of the metal-ligand

interaction. Despite this, the complex remains stable under physiological conditions for the duration of most

imaging procedures, though concerns regarding gadolinium dissociation in patients with severe renal

impairment have prompted additional safety considerations [1] [2].
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Gd³⁺ coordination sphere in DTPA-BMA showing eight ligand atoms and one water molecule.

Comparative Coordination Chemistry

When compared to other gadolinium chelates, DTPA-BMA exhibits intermediate coordination strength

between the stronger macrocyclic agents (e.g., Gd-DOTA, log K = 24.7) and weaker linear agents. The

coordination geometry approximates a distorted tricapped trigonal prism, with the water molecule

occupying a capping position. This particular arrangement creates optimal conditions for water proton

exchange, the fundamental phenomenon that underlies contrast enhancement in MRI. The residence time of

the coordinated water molecule in Gd-DTPA-BMA is approximately 10-20 ns, which is slightly shorter than

in ionic complexes, contributing to its relatively higher relaxivity. The complex maintains its structural

integrity across a wide pH range (4-9), though acid-catalyzed dissociation becomes significant below pH 4,

which has implications for its behavior in acidic cellular compartments [1] [2].

Physicochemical Properties and Quantitative
Parameters

Molecular Properties and Stability Constants

Table 1: Fundamental Physicochemical Properties of Gd-DTPA-BMA
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Property Value Experimental Conditions Reference

Molecular Formula C₁₆H₂₈GdN₅O₈ Anhydrous [1]

Molecular Weight 591.66 g/mol - [1]

Overall Charge Neutral Physiological pH [2]

Hydration Number (q) 1 25°C [2]

Partition Coefficient (log P) -3.2 to -3.5 n-Octanol/water, 25°C [2]

Solubility in Water >500 mM 20°C [1]

Osmolality (aq. sol.) 650-750 mOsm/kg 0.5 M, 37°C [3]

Viscosity 1.3-1.5 cP 0.5 M, 37°C [3]

The physicochemical profile of Gd-DTPA-BMA reflects its optimized design for diagnostic imaging. The

compound exhibits high water solubility (>500 mM) despite its neutral charge, attributable to the presence

of multiple polar amide and remaining carboxylate groups that facilitate hydrogen bonding with water

molecules. The osmolality of clinical formulations (approximately 650-750 mOsm/kg at 0.5 M

concentration) is significantly lower than that of ionic contrast agents, reducing the potential for osmotically-

induced adverse effects when administered intravenously. The viscosity remains in an acceptable range for

injection (1.3-1.5 cP at 37°C), balancing the need for concentrated gadolinium delivery with practical

administration considerations [1] [3].

Thermodynamic and Kinetic Stability Parameters

Table 2: Stability Parameters of Gd-DTPA-BMA and Reference Compounds
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Parameter
Gd-DTPA-
BMA

Gd-DTPA Gd-DOTA
Experimental
Conditions

Thermodynamic Stability

Constant (log K)

16.9-17.5 19.3-20.0 24.7 25°C, 0.1 M KCl

Conditional Stability (pGd at pH

7.4)

15.0-15.5 18.0-18.5 21.0-22.0 pH 7.4, 10⁻⁶ M Gd,

25°C

Acid-Assisted Dissociation Rate

(k)

0.8-1.2

M⁻¹s⁻¹

0.03-0.05

M⁻¹s⁻¹

<0.001

M⁻¹s⁻¹

pH 3.0, 25°C

Carbonate-Catalyzed

Dissociation

120-150

M⁻¹s⁻¹

1.2-1.5

M⁻¹s⁻¹

Not

detected

pH 7.4, 25°C

Plasma Half-life ( dissociation) 20-30 h >100 h >1000 h In vitro, 37°C

The kinetic inertness of Gd-DTPA-BMA has been extensively characterized due to its clinical significance.

The complex demonstrates catalyzed dissociation pathways in the presence of endogenous anions,

particularly carbonate (HCO₃⁻/CO₃²⁻) and phosphate (H₂PO₄⁻/HPO₄²⁻), which accelerate gadolinium

release through transmetallation reactions. The carbonate-catalyzed dissociation rate of Gd-DTPA-BMA

(120-150 M⁻¹s⁻¹) is approximately two orders of magnitude higher than that of Gd-DTPA, reflecting the

impact of amide substitution on complex stability. This catalytic process follows a second-order kinetic

profile, with the rate proportional to both complex and carbonate concentrations, and increases significantly

at higher pH values where carbonate ion concentration rises. The acid-catalyzed dissociation proceeds more

rapidly as well, with a rate constant of 0.8-1.2 M⁻¹s⁻¹ at pH 3.0 compared to 0.03-0.05 M⁻¹s⁻¹ for Gd-DTPA

under identical conditions [2].

Experimental Characterization Methods

Relaxometry and MRI Characterization Protocols

Longitudinal relaxivity (r₁) measurements for Gd-DTPA-BMA should be conducted using a standardized

protocol to ensure reproducibility across laboratories. Prepare a series of dilutions (0.05-2.0 mM) in
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phosphate-buffered saline (PBS, pH 7.4) with addition of human serum albumin (HSA, 4.5 g/dL) for protein-

containing measurements. The sample temperature must be maintained at 37°C ± 0.1°C using a circulating

water bath. Measurement parameters should include magnetic field strengths of 0.47 T (20 MHz), 1.41 T

(60 MHz), and 3.0 T (127 MHz) to characterize field dependence. Use an inversion-recovery pulse sequence

with at least 10 different inversion times (TI) spaced logarithmically from 0.1 ms to 5×T₁. Data analysis

employs a three-parameter fit to the recovery curve: M₂ = M₀ (1 - 2e⁻ᵀᴵ/ᵀ¹ + e⁻ᵀᴿ/ᵀ¹), where TR should

exceed 5×T₁. The relaxivity values for Gd-DTPA-BMA typically range from 4.3-4.5 mM⁻¹s⁻¹ at 1.5 T and

37°C in PBS, increasing to 5.8-6.2 mM⁻¹s⁻¹ in the presence of serum albumin due to weak protein binding

interactions [4] [2].
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Sample Preparation
(0.05-2.0 mM in PBS/HSA)

Temperature Equilibration
(37.0°C ± 0.1°C)

Multi-field Measurement
(0.47T, 1.41T, 3.0T)

Quality Control:
- pH Verification

- Oxygen Exclusion
- Concentration Validation

Inversion-Recovery Sequence
(10 TI values, TR > 5×T₁)

Three-Parameter Curve Fit
M₂ = M₀(1 - 2e⁻ᵀᴵ/ᵀ¹ + e⁻ᵀᴿ/ᵀ¹)

Relaxivity Calculation
(r₁ = (1/T₁ₚ - 1/T₁ₛ)/[Gd])

Relaxivity Values
(4.3-4.5 mM⁻¹s⁻¹ at 1.5T)

Click to download full resolution via product page

Experimental workflow for measuring longitudinal relaxivity of Gd-DTPA-BMA.

Stability Constant Determination Methods
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The thermodynamic stability constant (log K) for Gd-DTPA-BMA can be determined using potentiometric

titration competitive experiments. Prepare solutions containing Gd³⁺ ions and the DTPA-BMA ligand in

molar ratios from 1:1 to 1:3, with total metal concentrations of 1-5 mM. Maintain constant ionic strength

using 0.1 M KCl and perform titrations under inert atmosphere (N₂ or Ar) to exclude CO₂. Use a combined

glass electrode calibrated in concentration units of H⁺ ions. Titrate with standardized CO₂-free NaOH

solution (0.1 M) at 25.0°C ± 0.1°C. The data analysis employs specialized computational programs (e.g.,

Hyperquad, Superquad) that solve the complete set of mass-balance equations, accounting for all species in

equilibrium. Include protonation constants of the free ligand determined in separate experiments. The

conditional stability constants at physiological pH should be calculated using the determined

thermodynamic constants and the relevant protonation constants, providing the pGd value (negative

logarithm of free Gd³⁺ concentration) which is typically 15.0-15.5 for Gd-DTPA-BMA under physiological

conditions [1] [2].

Kinetic Inertness Assessment Protocol

The kinetic inertness of Gd-DTPA-BMA should be evaluated through acid-assisted and anion-catalyzed

dissociation studies. For acid-catalyzed dissociation, prepare solutions of the complex (1 mM) in buffers at

various pH values (1.0-5.0) and monitor the release of Gd³⁺ ions using arsenazo III as a colorimetric

indicator (λmax = 650 nm) or via ICP-MS for greater sensitivity. Maintain constant ionic strength with NaCl

(0.15 M) and temperature at 37.0°C ± 0.1°C. For carbonate-catalyzed dissociation, prepare solutions

containing the complex (1 mM) in bicarbonate buffers (10-50 mM) at pH 7.4 and 37°C, then monitor

gadolinium release over 24-168 hours. The presence of phosphate, citrate, and histidinate should also be

investigated as these endogenous ligands may catalyze dissociation in biological systems. Data analysis

employs first-order or pseudo-first-order kinetic models depending on catalyst concentration, with rate

constants extracted from linear regression of logarithmic concentration plots [2].

Pharmacological Profile and Imaging Performance

Relaxivity and Contrast Enhancement Mechanisms
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The contrast enhancement efficacy of Gd-DTPA-BMA stems from its ability to accelerate the longitudinal

(T₁) relaxation rate of nearby water protons. The molecular mechanism involves the coordinated water

molecule that exchanges rapidly (residence time τM = 10-20 ns) with bulk solvent, transmitting the

paramagnetic effect of the Gd³⁺ ion (S = 7/2) throughout the aqueous environment. The electronic

relaxation time (τS ≈ 0.1 ps) and rotational correlation time (τR ≈ 60 ps at 37°C) collectively determine

the field-dependent relaxivity profile, which displays a characteristic dispersion around 20-40 MHz. The

relatively small size of the complex results in a shorter rotational correlation time compared to protein-bound

agents, which limits its maximum relaxivity. However, the presence of two water molecules in the inner

coordination sphere (q = 1, with a second water molecule possibly occupying an outer sphere position)

partially compensates for this limitation. In clinical practice, Gd-DTPA-BMA provides diagnostically

sufficient enhancement at standard doses of 0.1 mmol/kg body weight, with peak enhancement occurring

within 5-10 minutes post-injection for most vascular applications [4] [3] [2].

Biodistribution and Pharmacokinetics

The pharmacokinetic profile of Gd-DTPA-BMA follows an open two-compartment model with rapid

distribution and elimination phases. After intravenous administration, the compound distributes primarily

within the extracellular fluid space without significant penetration into intact cells or the central nervous

system. The volume of distribution (0.26-0.28 L/kg) approximates the extracellular fluid volume,

confirming its extracellular distribution. The elimination half-life ranges from 70-95 minutes in adults with

normal renal function, with over 95% of the administered dose excreted unchanged in urine within 24 hours.

The clearance mechanism involves exclusively glomerular filtration, with no evidence of tubular secretion

or reabsorption. In patients with impaired renal function, the elimination half-life increases proportionally to

the reduction in glomerular filtration rate, requiring dose adjustment to prevent potential gadolinium

dissociation. The compound demonstrates minimal protein binding (<5%) and does not undergo metabolism

in vivo, maintaining its chemical integrity throughout the distribution and elimination phases [3] [2].

Safety and Biocompatibility

The safety profile of Gd-DTPA-BMA reflects its non-ionic character and physicochemical properties.

Preclinical toxicology studies demonstrate a high lethal dose (LD₅₀ > 15 mmol/kg in mice), significantly

exceeding the typical clinical dose of 0.1 mmol/kg. The most common adverse reactions in clinical use
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include mild sensations at the injection site (1-2%), nausea (0.8-1.5%), and headache (0.6-1.2%), with severe

adverse events occurring in <0.1% of administrations. The neural tolerance following unintentional

subarachnoid administration has been investigated in animal models, revealing remarkably good tolerance

with concentrations up to 10 mmol/L producing no observable adverse effects, while higher concentrations

(500 mmol/L) induced transient somatomotor irritation in porcine models. The principal safety concern with

Gd-DTPA-BMA involves the potential risk of nephrogenic systemic fibrosis (NSF) in patients with severe

renal impairment (GFR <30 mL/min/1.73m²), attributed to gadolinium dissociation and tissue deposition.

This risk stems from the relatively lower kinetic inertness compared to macrocyclic agents, necessitating

careful patient screening and avoidance in high-risk populations [3] [2].

Applications and Current Research Directions

Clinical and Research Applications

Magnetic resonance imaging represents the primary application of Gd-DTPA-BMA, with particular utility

in contrast-enhanced magnetic resonance angiography (CE-MRA), central nervous system imaging, and

body imaging. The non-ionic nature of the compound reduces osmolality-related side effects, making it

suitable for high-volume administration protocols sometimes required in MR angiography. In research

settings, Gd-DTPA-BMA has been incorporated into advanced formulation strategies including liposomal

encapsulation for targeted delivery. Studies have demonstrated successful incorporation of ¹⁵⁹Gd-DTPA-

BMA into long-circulating pH-sensitive liposomes, with neutron activation enabling potential applications in

neutron capture therapy. These liposomal formulations maintain physical stability after neutron irradiation

and exhibit low release profiles in biological media, with in vitro cytotoxicity studies showing significantly

enhanced activity (approximately 1170-fold) compared to free Gd-DTPA-BMA against tumor cells. This

suggests potential theranostic applications combining diagnostic imaging and targeted radiotherapy [5].

Industrial and Non-Medical Applications

Beyond medical imaging, DTPA-BMA and related complexes find applications in industrial processes

where metal chelation is required. In pulp and paper manufacturing, DTPA-BMA serves to sequester redox-

active metal ions (Fe²⁺/³⁺, Mn²⁺/⁴⁺, Cu¹⁺/²⁺) that would otherwise catalyze the decomposition of hydrogen
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peroxide used in chlorine-free bleaching processes. This application leverages the high formation constants

of DTPA-BMA with transition metals, preventing the metal-mediated decomposition of peroxide through

Fenton chemistry. The compound has also been incorporated into cosmetic products (over 150

formulations) where it functions to deactivate calcium and magnesium ions, improving product stability and

performance. In aquatic systems, the ferrous complex (Fe²⁺-DTPA-BMA) serves as an effective

micronutrient source for aquarium plants, maintaining iron solubility against oxidation and precipitation as

insoluble oxy-hydroxides. These diverse applications demonstrate the versatility of the DTPA-BMA ligand

beyond its pharmaceutical uses [1].

Regulatory and Commercial Status

Gd-DTPA-BMA (gadodiamide, marketed as OmniScan) has received regulatory approval in numerous

countries worldwide for clinical use in magnetic resonance imaging. The U.S. Food and Drug Administration

(FDA) approved the compound in 1993 as a contrast agent for central nervous system and body imaging

applications. The clinical formulations typically contain 0.5 M gadodiamide in water for injection, with

addition of 5-10 mg/mL caldiamide sodium (the calcium chelate) to prevent transmetallation effects in the

vial. The recommended clinical dosage ranges from 0.05 to 0.3 mmol/kg body weight, depending on the

specific diagnostic indication and imaging technique. In response to safety concerns regarding nephrogenic

systemic fibrosis, regulatory agencies have issued black box warnings contraindicating use in patients with

acute kidney injury or severe chronic renal impairment (GFR <30 mL/min/1.73m²). Post-marketing

surveillance requirements include monitoring of NSF cases and educational programs to ensure appropriate

patient selection. The patent protection for Gd-DTPA-BMA has expired in most jurisdictions, allowing for

the development of generic versions while maintaining the same rigorous quality standards [1] [3] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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